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Compound of Interest

Compound Name: Bromochlorobenzoicacid

Cat. No.: B15239717 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for 5-bromo-2-chlorobenzoic

acid (CAS No: 21739-92-4), a key intermediate in various chemical syntheses. The document

is intended for researchers, scientists, and professionals in the field of drug development and

materials science, offering a centralized resource for its structural characterization through

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS).

Molecular Structure and Spectroscopic Overview
5-Bromo-2-chlorobenzoic acid is a disubstituted benzoic acid with the molecular formula

C₇H₄BrClO₂ and a molecular weight of approximately 235.46 g/mol .[1][2] The arrangement of

the substituents on the aromatic ring gives rise to a unique spectroscopic fingerprint, which is

crucial for its identification and quality control. The following sections detail the data obtained

from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of 5-bromo-2-chlorobenzoic acid typically exhibits signals for three

aromatic protons and one acidic proton from the carboxylic acid group. The chemical shifts are
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influenced by the electronic effects of the bromine, chlorine, and carboxylic acid substituents.

Table 1: ¹H NMR Spectroscopic Data for 5-bromo-2-chlorobenzoic acid

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Solvent

~10.05 Broad Singlet 1H -COOH CDCl₃

8.13 Singlet (d) 1H H-6 CDCl₃

7.58 Doublet 1H H-4 CDCl₃

7.35 Doublet 1H H-3 CDCl₃

Data sourced from a study reporting chemical shifts in deuterated chloroform (CDCl₃).[3] The

assignments are based on the expected electronic environment of the protons on the aromatic

ring. The proton at position 6 is adjacent to the electron-withdrawing chlorine atom, leading to a

downfield shift.

¹³C NMR (Carbon NMR) Data
While specific ¹³C NMR data for 5-bromo-2-chlorobenzoic acid is not readily available in public

databases, the spectrum is expected to show seven distinct signals corresponding to the seven

carbon atoms in the molecule.

Table 2: Expected ¹³C NMR Chemical Shift Ranges

Carbon Atom Expected Chemical Shift (δ) ppm

Carbonyl Carbon (-COOH) 165 - 175

Aromatic Carbon (C-Cl) 130 - 135

Aromatic Carbon (C-Br) 115 - 125

Aromatic Carbon (C-COOH) 130 - 135

Aromatic Carbons (-CH) 125 - 140
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation, which induces molecular vibrations.

Table 3: Key IR Absorption Bands for 5-bromo-2-chlorobenzoic acid

Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

2500-3300 Broad O-H stretch Carboxylic Acid

~1700 Strong C=O stretch Carboxylic Acid

~1600, ~1475 Medium C=C stretch Aromatic Ring

~1290 Strong C-O stretch Carboxylic Acid

~920 Broad
O-H bend (out-of-

plane)
Carboxylic Acid Dimer

1000-1100 Medium C-Cl stretch Aryl Chloride

600-700 Medium C-Br stretch Aryl Bromide

Data interpreted from the NIST gas-phase IR spectrum and general IR correlation tables.[1]

The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular

weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data (EI-MS) for 5-bromo-2-chlorobenzoic acid
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m/z Relative Intensity Assignment

234, 236, 238 High [M]⁺ (Molecular Ion)

217, 219, 221 Moderate [M - OH]⁺

189, 191, 193 Moderate [M - COOH]⁺

154, 156 Low [C₆H₃Br]⁺

75, 76 Low Fragments of the aromatic ring

Data interpreted from the NIST EI-MS spectrum.[4] The molecular ion region shows a

characteristic isotopic cluster due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate

1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Common fragmentation

pathways for benzoic acids include the loss of a hydroxyl radical (-OH) and the loss of the

entire carboxyl group (-COOH).[5]

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid

sample like 5-bromo-2-chlorobenzoic acid.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 5-bromo-2-chlorobenzoic acid in

about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR

tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

relaxation delay of 1-2 seconds, and a spectral width covering the expected range of

chemical shifts (e.g., 0-12 ppm).
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¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence.

A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically

required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C

nucleus.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum and identify the

chemical shifts for all signals.

IR Spectroscopy Protocol (KBr Pellet Method)
Sample Preparation: Grind a small amount (1-2 mg) of 5-bromo-2-chlorobenzoic acid with

approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle until a fine, homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10

tons) for several minutes to form a transparent or translucent KBr pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

Background Scan: Record a background spectrum of the empty sample compartment to

subtract contributions from atmospheric CO₂ and water vapor.

Sample Scan: Record the spectrum of the sample, typically in the range of 4000-400 cm⁻¹,

with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-

noise ratio.

Data Analysis: Identify the wavenumbers of the major absorption bands and correlate them

with the corresponding functional groups.

Mass Spectrometry Protocol (Electron Ionization)
Sample Introduction: Introduce a small amount of the solid sample into the mass

spectrometer, typically via a direct insertion probe.

Vaporization: Gently heat the probe to vaporize the sample into the ion source.
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Ionization: Bombard the gaseous sample molecules with a high-energy electron beam

(typically 70 eV) in the ion source. This causes the ejection of an electron from the molecule,

forming a positively charged molecular ion ([M]⁺).

Fragmentation: The high energy of the molecular ion often leads to its fragmentation into

smaller, characteristic ions.

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or

time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z value.

Data Presentation: The resulting mass spectrum is plotted as relative intensity versus m/z.

Visualization of Analytical Workflow
The logical flow for the spectroscopic identification of 5-bromo-2-chlorobenzoic acid can be

visualized as follows:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15239717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis

Data Interpretation

Final Confirmation

5-Bromo-2-chlorobenzoic Acid
(Solid Sample)

FTIR Spectroscopy
(KBr Pellet)

NMR Spectroscopy
(CDCl₃ or DMSO-d₆)

Mass Spectrometry
(EI Source)

Functional Groups ID
(e.g., -COOH, C-Br, C-Cl)

Structural Elucidation
(¹H & ¹³C Skeleton)

Molecular Weight & Formula
(Isotopic Pattern, Fragmentation)

Structure Confirmation of
5-Bromo-2-chlorobenzoic Acid

Click to download full resolution via product page

Analytical workflow for spectroscopic identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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